molecular formula C8H6F3NO2 B2984461 Methyl 5-(trifluoromethyl)nicotinate CAS No. 124236-37-9; 124236-38-0

Methyl 5-(trifluoromethyl)nicotinate

Cat. No.: B2984461
CAS No.: 124236-37-9; 124236-38-0
M. Wt: 205.136
InChI Key: PVCBBYUBDLIXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, featuring a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring and a methyl ester (-COOCH₃) at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ group, which enhance metabolic stability and bioavailability compared to non-fluorinated analogs . The methyl ester moiety serves as a common prodrug strategy to improve membrane permeability, though its hydrolysis susceptibility varies depending on substituents .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCBBYUBDLIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of methyl 5-(trifluoromethyl)nicotinate, highlighting differences in substituents, molecular weights, and properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound -CF₃ (5), -COOCH₃ (3) 235.15 g/mol High lipophilicity, metabolic stability
Methyl nicotinate -H (5), -COOCH₃ (3) 153.14 g/mol Slow HSA-catalyzed hydrolysis (t₁/₂ >95 h)
Methyl 5-(bromomethyl)nicotinate -CH₂Br (5), -COOCH₃ (3) 244.05 g/mol Reactive bromine for further substitutions
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate -CN (5), -CH₃ (6), -CF₃ (2), -COOCH₂CH₃ (3) 286.23 g/mol Enhanced EWG effects, ethyl ester hydrolysis
Methyl 2-amino-5-(trifluoromethyl)nicotinate -NH₂ (2), -CF₃ (5), -COOCH₃ (3) 206.12 g/mol Amino group introduces H-bonding potential
Methyl 5-(((trifluoromethyl)sulfinyl)amino)nicotinate -NHSO(CF₃) (5), -COOCH₃ (3) 314.01 g/mol Sulfinylamino group modulates solubility

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs (e.g., methyl nicotinate), enhancing membrane permeability .
  • Hydrolysis Stability : Methyl nicotinate exhibits exceptional resistance to hydrolysis in human serum albumin (HSA) (t₁/₂ >95 h), while esters with bulkier substituents (e.g., 2-butoxyethyl nicotinate) hydrolyze rapidly (t₁/₂ <15 min) . The -CF₃ group in this compound likely further stabilizes the ester against enzymatic hydrolysis due to steric hindrance and electronic effects.
  • Solubility : The trifluoromethyl group reduces aqueous solubility compared to polar substituents like -CN or -NH₂ .

Key Research Findings

HSA-Catalyzed Hydrolysis : Methyl nicotinate’s stability in human plasma (t₁/₂ >95 h) contrasts sharply with labile esters like 2-butoxyethyl nicotinate (t₁/₂ <15 min), highlighting the impact of substituents on pharmacokinetics .

Synthetic Flexibility: Bromine or amino substituents enable modular synthesis of derivatives for structure-activity relationship (SAR) studies .

Metabolic Advantages : Fluorinated analogs like this compound exhibit prolonged half-lives in vivo, making them preferred candidates in prodrug design .

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